molecular formula C9H16O3 B8694625 1,4-Dioxaspiro[4.4]nonane-7-ethanol

1,4-Dioxaspiro[4.4]nonane-7-ethanol

Cat. No. B8694625
M. Wt: 172.22 g/mol
InChI Key: LSYDOMZABDDFTK-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

To a solution Raney-Ni (250 mL) in benzene (100 mL) was added a solution of 2-(1,4-dioxa-spiro[4.4]non-7-yl)-dithiomalonic acid di-S-ethyl ester (28.7 g, 90 mmol) in benzene (600 mL). The mixture was stirred for 16 h at room temperature under nitrogen. The mixture was filtered to remove Raney-Ni and the filtrate was concentrated in vacuo. Purification by flash column chromatography (QingDao silica gel, 200-300 mesh, 5% ethyl acetate/pentane) afforded 2-(1,4-dioxa-spiro[4.4]non-7-yl)-ethanol (7 g, 45%).
Name
2-(1,4-dioxa-spiro[4.4]non-7-yl)-dithiomalonic acid di-S-ethyl ester
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S[C:4](=[O:20])[CH:5]([CH:11]1[CH2:19][CH2:18][C:13]2([O:17][CH2:16][CH2:15][O:14]2)[CH2:12]1)C(SCC)=O)C>C1C=CC=CC=1.[Ni]>[O:14]1[C:13]2([CH2:18][CH2:19][CH:11]([CH2:5][CH2:4][OH:20])[CH2:12]2)[O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
2-(1,4-dioxa-spiro[4.4]non-7-yl)-dithiomalonic acid di-S-ethyl ester
Quantity
28.7 g
Type
reactant
Smiles
C(C)SC(C(C(=O)SCC)C1CC2(OCCO2)CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
250 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove Raney-Ni
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (QingDao silica gel, 200-300 mesh, 5% ethyl acetate/pentane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCOC12CC(CC2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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